molecular formula C7H7ClN2O2 B1614600 4-Chloro-2-methyl-5-nitroaniline CAS No. 34648-99-2

4-Chloro-2-methyl-5-nitroaniline

Cat. No.: B1614600
CAS No.: 34648-99-2
M. Wt: 186.59 g/mol
InChI Key: WUSAYXHDBDAHGU-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline ring

Scientific Research Applications

4-Chloro-2-methyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

4-Chloro-2-methyl-5-nitroaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-chloro-2-methylaniline, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-Chloro-2-methyl-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Chloro-2-carboxy-5-nitroaniline.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitroaniline: Similar structure but lacks the methyl group.

    4-Chloro-2-nitroaniline: Similar structure but lacks the methyl group.

    2-Methyl-4-nitroaniline: Similar structure but lacks the chloro group.

Uniqueness

4-Chloro-2-methyl-5-nitroaniline is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the aniline ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSAYXHDBDAHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303589
Record name 4-chloro-2-methyl-5-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34648-99-2
Record name 34648-99-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-methyl-5-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methyl-5-nitroaniline
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Synthesis routes and methods

Procedure details

7 g (20 mmol) of 2-amino-5-chlorotoluene were dissolved in 10 ml of sulfuric acid at 10° C. to form a reactant solution. 2.05 ml fuming nitric acid were dissolved in 10 ml concentrated sulfuric acid and the resultant acidic solution was added slowly dropwise to the reactant solution. The reactant solution was then stirred for 3 to 4 hours at room temperature and subsequently added to ice. The yellow product crystals were filtered with suction and recrystallized from methanol. 6.4 g (70% of the theoretical yield) of 2-amino-5-chloro-4-nitrotoluene, which melted at 115° C., were obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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